- Toward intrinsically colored peptides: Synthesis and investigation of the spectral properties of methylated azatryptophans in tryptophan-cage mutantsBiopolymers, 2015, 104(5), 585-600,
Cas no 93267-04-0 (Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate)

93267-04-0 structure
Productnaam:Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
CAS-nummer:93267-04-0
MF:C9H16INO4
MW:329.132115364075
MDL:MFCD00216579
CID:61617
PubChem ID:10903591
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Chemische en fysische eigenschappen
Naam en identificatie
-
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- N-(tert-Butoxycarbonyl)-3-iodo-L-alanine Methyl Ester
- Boc-Beta-iodo-Ala-Ome
- (2R)-3-Iodo-2-(tert-butoxycarbonylamino)propanoic acid methyl ester
- (R)-methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
- Boc-3-iodo-L-alanine Methyl Ester
- Boc-Ala(I)-Ome
- Boc-b-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe
- L-N-Boc-3-Iodoalanine Methyl Ester
- Boc-?-iodo-Ala-OMe
- Boc-ß-iodo-Ala-OMe
- Boc-β-iodo-Ala-OMe,Boc-ß
- -iodo-Ala-OMe,BR
- Boc-Ala(3-I)-OMe
- N-Boc-3-iodo-L-alanine Methyl Ester
- Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate
- Methyl (R)-2-(tert-butoxycarbonylamino)-3-iodopropanoate
- L
- N-Boc-L-iodoalanine methyl ester
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
-
- MDL: MFCD00216579
- Inchi: 1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
- InChI-sleutel: UGZBFCCHLUWCQI-LURJTMIESA-N
- LACHT: IC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
- BRN: 4422011
Berekende eigenschappen
- Exacte massa: 329.0124g/mol
- Oppervlakte lading: 0
- XLogP3: 1.4
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Aantal draaibare bindingen: 6
- Monoisotopische massa: 329.0124g/mol
- Monoisotopische massa: 329.0124g/mol
- Topologisch pooloppervlak: 64.6Ų
- Zware atoomtelling: 15
- Complexiteit: 237
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
- Aantal tautomers: 2
Experimentele eigenschappen
- Kleur/vorm: White to Yellow Solid
- Dichtheid: 1.5510
- Smeltpunt: 49.0 to 53.0 deg-C
- Kookpunt: 356.5℃ at 760 mmHg
- Vlampunt: 169.4 °C
- Waterverdelingscoëfficiënt: Soluble in water and 1% acetic acid.
- PSA: 64.63000
- LogboekP: 1.87860
- Specifieke rotatie: -4° (c=2, MeOH)
- Optische activiteit: [α]22/D −4°, c = 2 in methanol
- Gevoeligheid: Light Sensitive
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Veiligheidsinstructies: 24/25
- FLUKA MERK F CODES:8
- Opslagvoorwaarde:0-10°C
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Douanegegevens
- HS-CODE:2924199090
- Douanegegevens:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
AstaTech | 56474-50/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 50/G |
$274 | 2022-06-01 | |
AstaTech | 56474-250/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 250/G |
$822 | 2022-06-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B51970-10g |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
93267-04-0 | 98% | 10g |
¥158.0 | 2022-04-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61638-250mg |
N-Boc-3-iodo-L-alanine methyl ester, 98% |
93267-04-0 | 98% | 250mg |
¥367.00 | 2023-05-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0059-50G |
methyl (2R)-2-(tert-butoxycarbonylamino)-3-iodo-propanoate |
93267-04-0 | 97% | 50g |
¥ 402.00 | 2023-04-12 | |
Oakwood | M03256-1g |
Boc-β-iodo-Ala-OMe |
93267-04-0 | 98% | 1g |
$10.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61638-1g |
N-Boc-3-iodo-L-alanine methyl ester, 98% |
93267-04-0 | 98% | 1g |
¥1318.00 | 2023-05-05 | |
eNovation Chemicals LLC | D694315-100g |
N-Boc-3-iodo-L-alanine Methyl Ester |
93267-04-0 | 95% | 100g |
$310 | 2023-09-03 | |
eNovation Chemicals LLC | Y1043358-100g |
(R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate |
93267-04-0 | 98% | 100g |
$125 | 2024-06-07 | |
AstaTech | 56474-5/G |
BOC-3-IODO-L-ALANINE METHYL ESTER |
93267-04-0 | 95% | 5/G |
$27 | 2021-07-03 |
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium iodide Solvents: Acetone ; 25 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 1.5 h, rt
Referentie
- Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in waterOrganic & Biomolecular Chemistry, 2013, 11(18), 2943-2946,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Sodium iodide Solvents: Acetone ; 30 min, 10 - 30 °C; 21.5 h, 20 - 30 °C
Referentie
- Synthesis of 4-chlorokynurenines and intermediates, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Sodium iodide Solvents: Acetone ; 24 h, rt
Referentie
- Synthesis of N-Boc-3-iodo-zinc-L-alanine methyl esterHuagong Jishu Yu Kaifa, 2004, 33(2), 13-16,
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C; 15 min, rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referentie
- Alkyl Carbagermatranes Enable Practical Palladium-Catalyzed sp2-sp3 Cross-CouplingJournal of the American Chemical Society, 2019, 141(18), 7582-7588,
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2.5 h, rt
Referentie
- The silica mineralisation properties of synthetic Silaffin-1A1 (synSil-1A1)Organic & Biomolecular Chemistry, 2022, 20(16), 3387-3396,
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Imidazole , Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt; rt → 0 °C
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
1.2 Reagents: Iodine ; 20 min, 0 - 7 °C; 7 °C → rt; 10 min, rt; rt → 0 °C
1.3 Solvents: Dichloromethane ; 60 min, 0 °C; 1 h, 0 °C; 1 h, 0 °C → rt; 1.5 h, rt
Referentie
- Preparation of N-(Boc)-allylglycine methyl ester using a zinc-mediated, palladium-catalyzed cross-coupling reactionOrganic Syntheses, 2015, 92, 103-116,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Sodium iodide Solvents: Acetone ; 3 d, rt; 1 d, rt
Referentie
- Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester: A useful building block in the synthesis of nonnatural α-amino acids via palladium catalyzed cross coupling reactionsOrganic Syntheses, 2005, 81, 77-88,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dimethylformamide ; 3 h, 0 °C → rt
Referentie
- Application of bis-2-(trimethylsilyl)ethyl diselenide to the synthesis of selenium-containing amino acid derivativesTetrahedron, 2017, 73(42), 6085-6091,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C → rt; rt → 0 °C
1.3 3.5 h, 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
Referentie
- Readily available amino acid building blocks for the synthesis of phosphole-containing peptidesTetrahedron Letters, 2007, 48(16), 2857-2859,
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane
Referentie
- Synthesis of conformationally restricted Beta-turn mimics2006, , ,,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 1.5 h, rt
Referentie
- Use of a Tandem Prins/Friedel-Crafts Reaction in the Construction of the Indeno-Tetrahydropyridine Core of the Haouamine Alkaloids: Formal Synthesis of (-)-Haouamine AOrganic Letters, 2011, 13(10), 2614-2617,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 90 min, 0 °C
Referentie
- Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analog β-(1-azulenyl)-L-alanine and its incorporation into argyrin CBioorganic & Medicinal Chemistry, 2018, 26(19), 5259-5269,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 0 °C; 10 min, rt; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Referentie
- Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanesChemical Science, 2018, 9(23), 5295-5300,
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Sodium iodide Solvents: Acetone
Referentie
- Synthesis of all three regioisomers of pyridylalanineSynlett, 1997, (2), 169-170,
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Iodine Solvents: Acetone
Referentie
- Organocuprates in a novel synthesis of optically pure amino acidsTetrahedron, 1985, 41(10), 1833-43,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 1 h, 0 °C; 1.5 h, rt
Referentie
- Chemoselectivity of the Ruthenium-Catalyzed Hydrative Diyne Cyclization: Total Synthesis of (+)-Cylindricine C, D, and EOrganic Letters, 2003, 5(24), 4599-4602,
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Sodium iodide Solvents: Acetone ; rt; 42 h, rt
Referentie
- Preparation of cyclopentylcarbonylamino acid as inhibitors of α4β1 mediated cell adhesion, World Intellectual Property Organization, , ,
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Imidazole , Triphenylphosphine , Iodine Solvents: Dichloromethane ; 5 min, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 h, rt
Referentie
- Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free-Radical Addition, Nucleophilic Ring Opening, and Subsequent Thiocarboxylate ManipulationJournal of Organic Chemistry, 2009, 74(17), 6792-6796,
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Raw materials
- Boc-Ser-OMe
- (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
- S-methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate
- Boc-Ser(Tos)-OMe
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Preparation Products
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:93267-04-0)Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):475.0